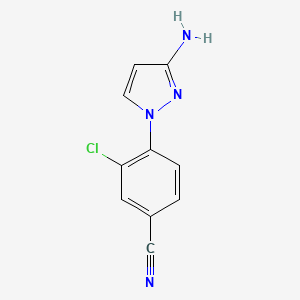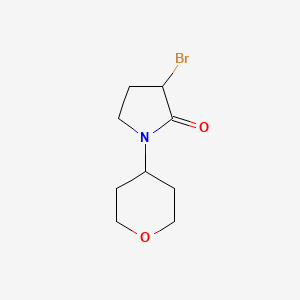
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one, also known as 3-BOP, is an organic compound composed of a pyrrolidinone and bromine. It is a colorless solid with a melting point of 76-78 degrees Celsius and a boiling point of 230-232 degrees Celsius. The compound has been studied for various applications in organic synthesis, medicinal chemistry, and materials science. The structure of 3-BOP has been found to be highly stable, making it an ideal candidate for the synthesis of various compounds.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one derivatives have been utilized in the synthesis of novel antibacterial agents. For example, the synthesis of new cyanopyridine derivatives has shown promising antibacterial activity against a variety of aerobic and anaerobic bacteria. These derivatives demonstrate minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Application in Heterocyclic Chemistry
The compound has been used in heterocyclic chemistry to synthesize novel bromo-substituted derivatives. These include the synthesis of 1,3-dithiolium perchlorates and mesoionic phenolates, characterized by various spectroscopic methods, which could have applications in materials science and organic synthesis (Sarbu et al., 2019).
Development of Nitroxides and Spin Probes
The molecule has been involved in the development of novel bicyclic pyrrolidine nitroxides through partial Favorskii rearrangement. These nitroxides, upon reduction, form spin probes with free hydroxyl groups, which can be valuable in the field of magnetic resonance imaging (MRI) and other diagnostic applications (Babič & Pečar, 2008).
Catalysis and Organocatalysis
Compounds derived from 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one have been used as catalysts in asymmetric Michael addition reactions. These organocatalysts have shown effectiveness in producing good to high yields with excellent enantioselectivities, highlighting their potential in asymmetric synthesis and catalysis (Yan-fang, 2008).
Photoinduced Tautomerization Studies
Research has also explored the photoinduced tautomerization in pyridine derivatives of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one. These studies provide insight into the excited-state intramolecular proton transfer and intermolecular proton transfer processes, which are significant in understanding photochemical reactions in organic molecules (Vetokhina et al., 2012).
Crystal Structure Analysis
The compound has been instrumental in crystallography for investigating molecular geometries and intermolecular interactions in the solid state. This research aids in understanding the structural properties of heterocyclic compounds, which is crucial in the design of new materials and pharmaceuticals (Rodi et al., 2013).
Propriétés
IUPAC Name |
3-bromo-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPXYRQUTZFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




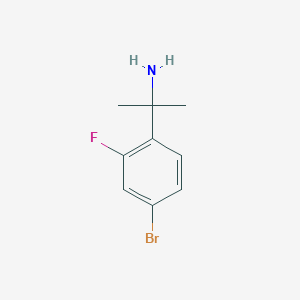
![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
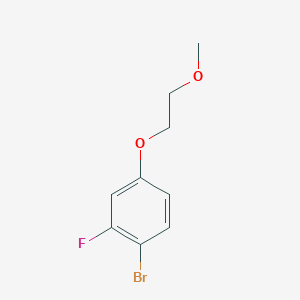
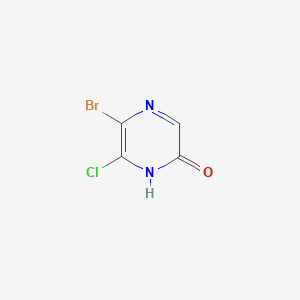
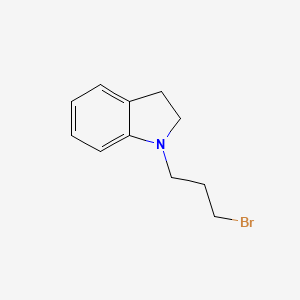

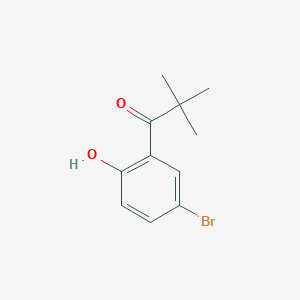
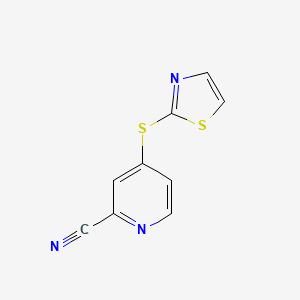
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
